Jawsamycin, also known as FR-900848, is a natural product derived from the bacterium Streptomyces luteoverticillatus. It has garnered attention due to its broad-spectrum antifungal properties, particularly against Candida albicans. Jawsamycin functions by inhibiting glycosylphosphatidylinositol biosynthesis, which is crucial for fungal cell wall integrity and function. The compound's unique structural features and biological activity position it as a significant candidate for antifungal drug development.
Jawsamycin is classified as an oligocyclopropyl-containing natural product. It was first isolated from the fermentation broth of Streptomyces luteoverticillatus, where it was identified through a screening process aimed at discovering inhibitors of glycosylphosphatidylinositol biosynthesis. The compound exhibits potent antifungal activity, making it a valuable subject of study in the field of medicinal chemistry and pharmacology .
The synthesis of jawsamycin involves complex biosynthetic pathways characterized by polyketide synthesis and cyclopropanation reactions. The key steps in its biosynthesis include:
The fermentation conditions for producing jawsamycin have been optimized to yield approximately 10 mg/l in shake flasks and 5 mg/l in larger scale fermenters .
Jawsamycin has a complex molecular structure characterized by multiple cyclopropyl rings. Its chemical formula is C₁₉H₃₁N₃O₇, and it has a molecular weight of 397.47 g/mol. The presence of cyclopropyl groups contributes to its unique physical and chemical properties, influencing its biological activity.
Jawsamycin undergoes various chemical reactions that are essential for its biological activity:
The mechanism by which jawsamycin exerts its antifungal effects involves several key processes:
Jawsamycin possesses distinct physical and chemical properties that contribute to its functionality:
Jawsamycin has significant potential applications in scientific research and medicine:
Jawsamycin was first isolated in 1990 from the soil bacterium Streptoverticillium fervens HP-891 (reclassified as Streptomyces fervens) during antimicrobial activity screening [5] [10]. Early characterization revealed broad-spectrum antifungal properties but an enigmatic biosynthetic origin. Unlike typical polyketides, initial isotopic labeling studies demonstrated an unusual biosynthetic feature: Jawsamycin’s carbon backbone does not originate from acetate but likely from glycolate or glyoxylate, indicating a novel polyketide synthase (PKS) pathway [5].
The discovery process accelerated with genome mining of Streptomyces spp. Heterologous expression of the jaw biosynthetic gene cluster (BGC) in 2014 confirmed its identity. The cluster spans ~45 kb and encodes:
Table 1: Key Streptomyces Strains Producing Jawsamycin
Strain | Isolation Source | Significance |
---|---|---|
S. fervens HP-891 | Soil sample | Original source; antifungal activity identified |
S. albireticuli | Genome-mined | Revealed novel cyclopropanating enzymes |
S. roseoverticillatus | Environmental isolate | Biosynthetic gene cluster characterized |
Subsequent studies identified homologous BGCs in phylogenetically diverse Streptomyces, suggesting evolutionary conservation of this pathway [3] [9]. Strain optimization enabled scaled fermentation, yielding 5–10 mg/L in bioreactors—a critical advance for functional studies [1].
Jawsamycin’s structure (C₃₅H₄₈N₄O₈; CAS 120500-69-8) combines two distinct pharmacophores:
Table 2: Key Structural Features and Functional Implications
Structural Element | Chemical Significance | Biosynthetic Origin |
---|---|---|
Cyclopropane rings (5 units) | Strain energy enhances reactivity; critical for target binding | Radical SAM-mediated cyclopropanation by Jaw5 |
Conjugated diene system | Electron delocalization enhances membrane permeability | Iterative PKS chain extension |
5,6-Dihydrouridine moiety | Unusual nucleoside confers water solubility | Pyrimidine biosynthesis pathway |
The cyclopropane rings adopt a stereospecific 1R,2R configuration and are attached via an amide bond to the nucleoside. Biosynthesis occurs through a stepwise process:
X-ray crystallography confirms the rings force bond angles of ≈60°, creating significant torsional strain. This strain is key to both its biological activity and energetic potential .
Antifungal Mechanism
Jawsamycin selectively inhibits fungal Spt14/Gpi3, the catalytic subunit of UDP-glycosyltransferase that catalyzes the first step of glycosylphosphatidylinositol (GPI) anchor biosynthesis. GPI anchors tether >30 critical proteins to the fungal cell wall. Inhibition compromises cell wall integrity, induces endoplasmic reticulum stress, and exposes immunogenic β-glucans [1] [4].
Key findings:
Table 3: Antifungal Targets of Jawsamycin vs. Clinical Agents
Molecular Target | Compound Class | Spectrum Limitations |
---|---|---|
Spt14 (GPI anchor pathway) | Jawsamycin | Active against Mucorales |
β-1,3-glucan synthase | Echinocandins | Ineffective against Mucorales |
Ergosterol synthesis | Azoles | Rising resistance in Aspergillus spp. |
Biofuel Applications
The strained cyclopropane rings store exceptional energy due to:
In 2022, Lawrence Berkeley Lab engineered Streptomyces to produce "fuelimycin"—a jawsamycin-derived polycyclopropanated fatty acid methyl ester (POP-FAME). Key properties:
This mirrors Soviet-era rocket fuel Syntin, but with a biosynthetic route avoiding toxic intermediates. Deoxygenated POP-FAMEs could enable carbon-neutral jet fuels with 30% higher payload capacity .
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: